Welcome to the BenchChem Online Store!
molecular formula C10H9F3O2S B8638235 Methyl 3-[(2,2,2-trifluoroethyl)sulfanyl]benzoate CAS No. 647856-12-0

Methyl 3-[(2,2,2-trifluoroethyl)sulfanyl]benzoate

Cat. No. B8638235
M. Wt: 250.24 g/mol
InChI Key: ZXKJWDVUHMJFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691843B2

Procedure details

3-(2,2,2-Trifluoroethylthio)benzoic acid methyl ester was prepared 3-mercaptobenzoic acid methyl ester and trifluoroethyl iodide by following Method C. The reaction was conducted at room temperature overnight. The crude residue was chromatographed in 10-20% EtOAc/hexanes to afford 3-(2,2,2-trifluoroethylthio)benzoic acid methyl ester (82% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([SH:10])[CH:5]=1.[F:12][C:13]([F:17])([F:16])[CH2:14]I>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([S:10][CH2:14][C:13]([F:17])([F:16])[F:12])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)S)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CI)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed in 10-20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)SCC(F)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.